molecular formula C11H11BrN2S B13284136 N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

Cat. No.: B13284136
M. Wt: 283.19 g/mol
InChI Key: KFLRPGKIQBGMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is a synthetic organic compound featuring a bromothiophene moiety linked to a methylpyridinamine group, serving as a versatile chemical intermediate in research and development. The 3-bromothiophene core is a prominent scaffold in medicinal chemistry, frequently employed in the synthesis of imine derivatives and other complex molecules via cross-coupling reactions, such as the Suzuki reaction, for creating combinatorial libraries . Compounds containing this structure are investigated for a broad spectrum of biological activities, including potential antimicrobial, analgesic, anticonvulsant, and anticancer properties, as suggested by studies on structurally related imine and thiophene derivatives . Its mechanism of action in research settings is often explored through interactions with central nervous system targets; for instance, structurally related compounds that incorporate an amine-substituted heterocycle, such as Medetomidine, are known to function as agonists of the adrenergic alpha-2 receptor, providing a template for studying sedative and analgesic pathways . This product is intended for use in pharmaceutical research, chemical synthesis, and material science. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

InChI

InChI=1S/C11H11BrN2S/c1-8-2-3-9(6-13-8)14-7-11-10(12)4-5-15-11/h2-6,14H,7H2,1H3

InChI Key

KFLRPGKIQBGMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Formation of a Schiff base intermediate by condensation of 6-methylpyridin-3-amine with 3-bromothiophene-2-carbaldehyde.
  • Subsequent reduction or functionalization to yield the target amine compound.

This approach leverages the reactivity of aldehyde and amine functional groups to form imine intermediates, which can be further manipulated.

Schiff Base Formation

One documented method involves reacting 6-methylpyridin-3-amine with 3-bromothiophene-2-carbaldehyde under reflux in ethanol with catalytic glacial acetic acid to promote imine formation. The reaction is typically monitored by thin-layer chromatography (TLC) and proceeds over several hours (e.g., 6 hours at ~65 °C). The Schiff base product, an imine, precipitates upon solvent evaporation and is isolated by filtration and washing with ethanol.

Parameter Details
Reactants 6-methylpyridin-3-amine, 3-bromothiophene-2-carbaldehyde
Solvent Ethanol
Catalyst Glacial acetic acid (catalytic amount)
Temperature Reflux at ~65 °C
Reaction Time 4–6 hours
Monitoring Thin-layer chromatography (TLC)
Yield Approx. 70–80% (based on similar Schiff base syntheses)

This method is analogous to the synthesis of related Schiff bases such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, where equimolar mixtures of amine and aldehyde in ethanol under reflux give good yields of imine intermediates.

Reduction of Schiff Base to Target Amine

The imine intermediate can be reduced to the corresponding amine, this compound, using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The choice depends on the sensitivity of the bromothiophene moiety and the desired purity.

  • Sodium borohydride reduction is typically performed in methanol or ethanol at 0–25 °C.
  • The reaction is monitored by TLC or NMR spectroscopy.
  • After completion, the reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.

This step is critical to convert the imine (C=N) bond into a stable secondary amine (C–NH) linkage, yielding the final compound.

Alternative Synthetic Routes: Cross-Coupling Approaches

Another approach involves Suzuki-Miyaura cross-coupling reactions starting from pre-formed Schiff bases or halogenated pyridine derivatives:

  • The Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine was synthesized and then subjected to Pd-catalyzed Suzuki coupling with aryl or heteroaryl boronic acids.
  • However, these reactions often resulted in hydrolysis of the imine linkage, yielding hydrolyzed products rather than the expected coupled derivatives.

This suggests that the imine functionality is labile under typical Suzuki coupling conditions, and care must be taken to stabilize or reduce the imine prior to cross-coupling.

Synthesis of 6-Methylpyridin-3-amine Starting Material

The preparation of the 6-methylpyridin-3-amine precursor can be accomplished by:

  • Selective amination of 2,6-dibromopyridine derivatives using primary amines (e.g., methylamine) under pressure tube conditions with high temperature and pressure.
  • Monitoring by TLC and characterization by NMR spectroscopy.
  • Yields reported for 2-bromo-6-methylaminopyridine intermediates are in the range of 37–54%.

These amination methods provide access to the substituted pyridin-3-amine core necessary for subsequent Schiff base formation.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Notes
Schiff base formation Condensation of 6-methylpyridin-3-amine with 3-bromothiophene-2-carbaldehyde Ethanol, glacial acetic acid, reflux 65 °C, 6 h ~70–80 TLC monitoring; solid isolated
Reduction of Schiff base NaBH4 reduction in methanol or ethanol NaBH4, 0–25 °C Variable Converts imine to secondary amine
Cross-coupling (alternative) Suzuki coupling of Schiff base with boronic acids Pd(PPh3)4 catalyst, base, hydrolysis observed 30–85 (hydrolyzed products) Imine hydrolysis limits success
Amination of pyridine precursor Pressure tube reaction of 2,6-dibromopyridine with methylamine High temp & pressure, TLC monitored 37–54 Prepares 6-methylpyridin-3-amine

Mechanistic and Practical Considerations

  • Imine formation is a reversible condensation reaction facilitated by acid catalysis and removal of water.
  • Imine reduction must be carefully controlled to avoid reduction of the bromothiophene ring.
  • Suzuki coupling attempts highlight the instability of imines under palladium-catalyzed conditions, necessitating prior reduction or protection.
  • Amination of halopyridines requires elevated temperature and pressure to achieve substitution, often monitored by chromatographic and spectroscopic methods.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyridine amine group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues, highlighting differences in substituents, halogen placement, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Halogen Position Potential Application
N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine C₁₁H₁₁BrN₂S 283.19 6-MePyridin-3-amine, 3-BrThiophene-methyl Thiophene C3 Suzuki coupling, Catalysis
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine C₁₁H₁₁BrN₂S 283.19 6-MePyridin-3-amine, 4-BrThiophene-methyl Thiophene C4 Catalysis, Intermediate
(E)-N-((3-Bromothiophen-2-yl)methylene)-6-methylpyridin-2-amine C₁₁H₉BrN₂S 281.17 Pyridin-2-amine, 3-BrThiophene-methylene Thiophene C3 Suzuki coupling intermediate
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine C₇H₈ClN₂ 155.60 6-ClPyridin-3-ylmethyl, MeNH Pyridine C6 Agrochemical metabolite
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine C₉H₁₃BrN₂ 245.12 Isopropylamine, 6-BrPyridin-3-ylmethyl Pyridine C6 Pharmaceutical intermediate

Key Comparative Insights

Halogen Position and Reactivity
  • Thiophene Bromine Position : The target compound’s bromine at thiophene C3 (vs. C4 in its isomer from ) creates distinct steric and electronic environments. The C3 bromine may enhance electrophilic substitution reactivity in cross-coupling reactions compared to C4 analogues .
  • Pyridine vs. Thiophene Halogenation : Compounds like N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine () feature halogenation on the pyridine ring, which alters electronic properties (e.g., reduced π-backdonation in metal coordination) compared to thiophene-halogenated analogues .
Amine Substituent Effects
  • Pyridine Amine Position : The target’s pyridin-3-amine group (vs. pyridin-2-amine in ’s compound) modifies metal-coordination behavior. Pyridin-3-amine may favor axial coordination in palladium complexes, influencing catalytic efficiency in Suzuki reactions .
  • N-Alkyl vs.

Physicochemical Properties

  • Lipophilicity: The bromothiophene moiety increases logP compared to non-halogenated analogues (e.g., N-[(3-methylphenyl)methyl]pyridin-3-amine in ), enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Thiophene rings generally confer higher thermal stability than benzene rings, as seen in ’s dihydrobenzodioxin-containing compound, which may degrade more readily under harsh conditions .

Methodological Considerations in Compound Comparison

Graph-Based Structural Analysis

Advanced graph-theoretical methods () reveal that the target’s pyridine-thiophene scaffold shares a 75% similarity with N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine, primarily due to positional isomerism. In contrast, similarity drops to ~40% when compared to pyridine-halogenated compounds like ’s derivative .

Lumping Strategies in Reaction Modeling

’s lumping approach groups the target with other brominated heterocycles in kinetic models, assuming shared reactivity patterns. However, subtle differences (e.g., C3 vs. C4 bromine) necessitate separate treatment in high-precision syntheses .

Biological Activity

N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated thiophene ring linked to a methyl-substituted pyridine moiety. Its molecular formula is C11H11BrN2SC_{11}H_{11}BrN_2S with a molecular weight of approximately 283.19 g/mol. The presence of the bromine atom significantly influences its chemical reactivity and biological interactions due to its size and polarizability.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, pointing towards its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It can engage in π–π stacking and hydrogen bonding with various biological targets, enhancing binding affinity and specificity.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals unique features that may enhance the biological activity of this compound:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N-(5-bromothiophen-2-yl)methylpyridineC11H10BrN2SBromination at position 5Anticancer activity
N-(4-bromothiophen-2-yl)methylpyridineC11H10BrN2SDifferent bromination siteAntimicrobial properties
N-(3-bromothiophen-4-methyl)pyridineC11H10BrN2SMethyl substitution on pyridineEnhanced reactivity

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including glioma and breast cancer cells, with IC50 values in the low micromolar range.
  • Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing significant inhibition at concentrations below 100 µg/mL, indicating strong antimicrobial potential.
  • Inflammatory Response Modulation : Research indicated that the compound could reduce pro-inflammatory cytokine levels in cell cultures, suggesting its utility in treating inflammatory conditions.

Q & A

Q. What are the common synthetic routes for preparing N-[(3-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine?

The compound is synthesized via alkylation of 6-methylpyridin-3-amine with a brominated thiophene derivative. A typical route involves reacting 3-bromo-2-(bromomethyl)thiophene with 6-methylpyridin-3-amine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or THF. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic methyl group attached to the thiophene ring . Side products, such as over-alkylated species, can be minimized by controlling stoichiometry (1:1 molar ratio of amine to alkylating agent) and reaction temperature (0–25°C).

Q. How is the compound characterized using spectroscopic methods?

  • NMR :
    • ¹H NMR : Aromatic protons on the pyridine (δ 7.2–8.5 ppm) and thiophene (δ 6.8–7.5 ppm) rings are distinct. The methylene group (-CH₂-) bridging the thiophene and pyridine appears as a singlet (~δ 4.5 ppm).
    • ¹³C NMR : The brominated thiophene carbon (C-Br) resonates at ~δ 115–120 ppm, while the pyridine carbons appear at δ 120–150 ppm.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 283.19 (C₁₁H₁₁BrN₂S⁺) .
  • IR : N-H stretches (~3350 cm⁻¹) and aromatic C-H bends (~3050 cm⁻¹) are key identifiers .

Q. What purification techniques are optimal for isolating this compound?

Column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) effectively separates the product from unreacted starting materials. Recrystallization in ethanol or acetonitrile further enhances purity (>95%). Monitoring via TLC (Rf ~0.3 in hexane/EtOAc 3:1) ensures homogeneity .

Advanced Research Questions

Q. What strategies mitigate side reactions during the alkylation of 6-methylpyridin-3-amine?

  • Protecting Groups : Temporarily protecting the amine with tert-butoxycarbonyl (Boc) or acetyl groups prevents over-alkylation. Deprotection (e.g., TFA for Boc) follows the alkylation step .
  • Solvent Optimization : Using DMF with catalytic KI enhances reactivity of the bromomethyl group while reducing hydrolysis.
  • Low-Temperature Reaction : Conducting the reaction at 0–5°C minimizes thermal degradation and byproduct formation .

Q. How does the bromothiophene moiety influence biological activity in related compounds?

The 3-bromothiophene group acts as a bioisostere for phenyl rings, enhancing lipophilicity and membrane permeability. In antifungal studies (Table 2, ), bromothiophene derivatives exhibited MFC values of 0.5–2.0 mg/mL, attributed to the bromine’s electron-withdrawing effects, which stabilize charge-transfer interactions with microbial enzymes. Comparative studies with 4-bromo isomers (e.g., CAS 1532893-17-6 ) show reduced activity, highlighting the importance of substituent position .

Q. What computational methods predict the compound’s reactivity or target interactions?

  • Docking Studies : Molecular docking (AutoDock Vina) using kinase structures (e.g., EGFR or CDK2) reveals potential binding pockets. The bromothiophene group shows strong van der Waals interactions with hydrophobic residues .
  • DFT Calculations : B3LYP/6-31G(d) level optimizations predict nucleophilic attack at the methylene carbon (LUMO energy: -1.8 eV) .

Q. How do structural analogs (e.g., 4-bromo vs. 3-bromo isomers) compare in synthetic or biological contexts?

  • Synthesis : The 4-bromo isomer (CAS 1532893-17-6) requires harsher conditions (reflux in DMF) due to steric hindrance, yielding ~60% vs. 85% for the 3-bromo derivative .
  • Bioactivity : In cytotoxicity assays, the 3-bromo analog showed IC₅₀ = 12 µM against HeLa cells, while the 4-bromo variant was less active (IC₅₀ = 35 µM), likely due to altered π-stacking with DNA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.